REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH3:8])(=[O:5])[C:2]([O-:4])=O.[K+].P(Cl)(Cl)(Cl)=O.[CH3:15][C:16]1[CH:21]=[CH:20][C:19]([C:22]2[N:23]=[C:24]3[CH:29]=[CH:28][C:27]([CH3:30])=[CH:26][N:25]3[CH:31]=2)=[CH:18][CH:17]=1.C(N(CC)CC)C.C(=O)([O-])[O-].[Na+].[Na+]>C(Cl)Cl.O>[CH3:15][C:16]1[CH:17]=[CH:18][C:19]([C:22]2[N:23]=[C:24]3[CH:29]=[CH:28][C:27]([CH3:30])=[CH:26][N:25]3[C:31]=2[C:2](=[O:4])[C:1]([O:6][CH2:7][CH3:8])=[O:5])=[CH:20][CH:21]=1 |f:0.1,5.6.7|
|
Name
|
potassium monoethyl oxalate
|
Quantity
|
84.3 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)[O-])(=O)OCC.[K+]
|
Name
|
|
Quantity
|
395 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
82.8 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)C=1N=C2N(C=C(C=C2)C)C1
|
Name
|
|
Quantity
|
50.5 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at about 30° C
|
Type
|
CUSTOM
|
Details
|
the temperature below 35° C
|
Type
|
CUSTOM
|
Details
|
the temperature below 35° C
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with water (45 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a residue under vacuum
|
Type
|
TEMPERATURE
|
Details
|
heated to dissolution
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Type
|
TEMPERATURE
|
Details
|
After cooling to about 0° C. the solid
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)C=1N=C2N(C=C(C=C2)C)C1C(C(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 141.5 g | |
YIELD: PERCENTYIELD | 97.5% | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |